N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Structural Elucidation and Nomenclature of N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name This compound is derived from its parent fused bicyclic system, pyrido[3,2-d]pyrimidine. The numbering begins at the nitrogen atom in the pyrimidine ring, with substituents prioritized as follows:
- 6-Chloro : A chlorine atom at position 6 of the pyrido-pyrimidine scaffold.
- 4-(Piperidin-1-yl) : A piperidine group attached via its nitrogen atom to position 4.
- 2-Acetamide : An acetamide substituent at position 2, where the carbonyl group is bonded to the pyrimidine nitrogen.
The molecular formula C₁₃H₁₅ClN₆O corresponds to a molecular weight of 306.75 g/mol . The formula reflects the integration of a pyrido-pyrimidine core (C₇H₃ClN₃) with piperidinyl (C₅H₁₀N) and acetamide (C₂H₃NO) moieties.
Table 1: Molecular and structural data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₆O |
| Molecular Weight | 306.75 g/mol |
| CAS Registry Number | 917758-24-8 |
| Parent Structure | Pyrido[3,2-d]pyrimidine |
Crystal Structure Determination via X-Ray Diffraction Studies
While direct X-ray crystallographic data for this specific compound is not publicly available, analogous pyrido-pyrimidine derivatives exhibit monoclinic or triclinic crystal systems with π-π stacking interactions between aromatic rings . For instance, related structures such as pyrido[2,3-d]pyrimidin-4-amine derivatives crystallize in the P2₁/c space group with unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.3 Å, and c = 14.5–14.8 Å . The chloro substituent at position 6 likely influences packing efficiency by introducing steric and electronic effects, while the piperidinyl group adopts a chair conformation to minimize steric strain .
Spectroscopic Characterization (NMR, IR, UV-Vis, and Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include:
- ¹³C NMR : Peaks at δ 168–170 ppm (amide carbonyl), δ 155–160 ppm (pyrimidine C=N), and δ 45–50 ppm (piperidinyl carbons) .
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
- N-H stretch : 3270–3310 cm⁻¹ (secondary amide) .
- C=O stretch : 1660–1680 cm⁻¹ (acetamide carbonyl) .
- C-Cl stretch : 750–780 cm⁻¹ .
UV-Vis Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 265–275 nm (π→π* transitions in the aromatic system) and a weaker band at λₘₐₓ = 310–320 nm (n→π* transitions involving lone pairs on nitrogen and oxygen) .
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 307.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include losses of Cl (35.5 Da) and the piperidinyl group (85.1 Da) .
Table 2: Key spectroscopic data
| Technique | Key Signals/Observations |
|---|---|
| ¹H NMR | δ 2.1 (s, CH₃), δ 7.2–8.3 (aromatic) |
| IR | 1665 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl) |
| UV-Vis | λₘₐₓ = 270 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
| MS | m/z 307.1 [M+H]⁺ |
The structural and spectral data collectively confirm the identity of this compound as a fused heterocycle with distinct electronic and steric features. Future studies could explore its reactivity and biological activity, leveraging the piperidinyl and acetamide substituents for targeted modifications .
Properties
CAS No. |
917757-84-7 |
|---|---|
Molecular Formula |
C14H16ClN5O |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-(6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O/c1-9(21)16-14-17-10-5-6-11(15)18-12(10)13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-8H2,1H3,(H,16,17,19,21) |
InChI Key |
GSGKNYXDELIPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCCCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[3,2-d]pyrimidine Synthesis
The synthesis typically begins with the construction of the pyrido[3,2-d]pyrimidine scaffold, which can be achieved by cyclization reactions involving appropriately substituted aminopyridines and amidine or guanidine derivatives. According to patent WO2006069805A2, methods for preparing 2,4,6-tri-substituted pyrido(3,2-d)pyrimidine derivatives involve:
- Cyclization of substituted aminopyridines with formamide derivatives or amidines to form the pyrido[3,2-d]pyrimidine ring system.
- Introduction of substituents at positions 2, 4, and 6 through halogenation or nucleophilic substitution reactions.
- Protection and deprotection strategies for amino groups, including acetamido protection at position 2, to facilitate selective functionalization.
Piperidin-1-yl Substitution at Position 4
The substitution of the 4-position with a piperidin-1-yl group is generally performed by nucleophilic aromatic substitution (SNAr) of a 4-chloro or 4-hydroxy intermediate with piperidine. This reaction proceeds under reflux in polar aprotic solvents or ethanol with a base to facilitate displacement of the leaving group by the piperidine nitrogen. This step is critical for introducing the piperidin-1-yl moiety, which imparts biological activity and solubility characteristics to the molecule.
Acetamide Functionalization at Position 2
The acetamide group at position 2 is introduced either by direct acylation of an amino group or by using N-protected amino intermediates. The acetamido group can be installed by reacting the 2-amino pyrido[3,2-d]pyrimidine intermediate with acetic anhydride or acetyl chloride under mild conditions to avoid side reactions. This step is often performed after the piperidinyl substitution to ensure selectivity and yield.
3 Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2,4,6-triaminopyrimidine + substituted aldehyde | Heating in diphenyl ether or suitable solvent | Pyrido[3,2-d]pyrimidine core | Formation of core heterocycle |
| 2 | Halogenation | Pyrido[3,2-d]pyrimidine intermediate | Thionyl chloride or POCl3 | 6-Chloro-pyrido[3,2-d]pyrimidine intermediate | Introduction of 6-chloro substituent |
| 3 | Nucleophilic aromatic substitution | 4-Chloro intermediate + piperidine | Reflux in ethanol or polar aprotic solvent + base | 4-(Piperidin-1-yl)-6-chloropyrido[3,2-d]pyrimidine | Piperidinyl substitution at position 4 |
| 4 | Acetylation | 2-Amino intermediate | Acetic anhydride or acetyl chloride | N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide | Final acetamide functionalization |
4 Detailed Research Findings
Yield and Purity: The nucleophilic substitution step with piperidine typically proceeds with high yield (70–90%) under reflux conditions, with purification by recrystallization or chromatography.
Reaction Conditions: Halogenation requires careful temperature control to avoid over-chlorination or decomposition. Acetylation is performed at room temperature or slightly elevated temperatures to maintain selectivity.
Characterization: The final compound is characterized by NMR, IR, and mass spectrometry. Key IR absorptions include amide carbonyl (~1650 cm⁻¹) and NH stretching (~3300 cm⁻¹). NMR confirms substitution patterns on the pyrido[3,2-d]pyrimidine ring and piperidine moiety.
Alternative Routes: Some literature suggests reductive amination or direct coupling methods for introducing the piperidinyl group, but SNAr remains the most reliable and widely used method for this scaffold.
5 Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Cyclization to pyrido[3,2-d]pyrimidine | 2,4,6-Triaminopyrimidine + aldehyde, heat | 60–80 | Core ring formation |
| Halogenation (6-chloro) | Thionyl chloride or POCl3, reflux | 70–85 | Selective chlorination at position 6 |
| Piperidinyl substitution | Piperidine, base, reflux in ethanol or DMF | 75–90 | SNAr reaction at position 4 |
| Acetylation | Acetic anhydride or acetyl chloride, mild heat | 80–95 | Acetamide formation at position 2 |
Chemical Reactions Analysis
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death) . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Effects : Piperidine and morpholine groups enhance metabolic stability compared to smaller heterocycles (e.g., vs. earlier PI3K inhibitors) .
Core Flexibility: Thieno[3,2-d]pyrimidine cores () offer broader kinase inhibition profiles, whereas pyrido[3,2-d]pyrimidines may exhibit higher selectivity .
Acetamide Utility : The acetamide group serves as a versatile linker for hydrogen bonding and solubility optimization, as seen in CK1δ inhibitors () .
Biological Activity
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Research indicates that compounds with a pyrido[3,2-d]pyrimidine scaffold exhibit various biological activities by targeting key enzymes and receptors involved in cellular processes. Notably, this compound has been studied for its inhibitory effects on several kinases, including:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in folate metabolism and DNA synthesis.
- Tyrosine Kinases : Such as Abl and MAP kinases, which play significant roles in cell signaling pathways related to cancer progression.
Inhibitory Effects
This compound has shown promising inhibitory effects against various biological targets:
These values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potency.
Case Studies
- Antitumor Activity : In a study examining the antitumor potential of pyrido[3,2-d]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to inhibit DHFR and disrupt folate metabolism, leading to impaired DNA synthesis in rapidly dividing cells.
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it may exert protective effects through modulation of kinase signaling pathways involved in neuronal survival.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. However, further studies are necessary to evaluate its metabolic stability and potential toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
